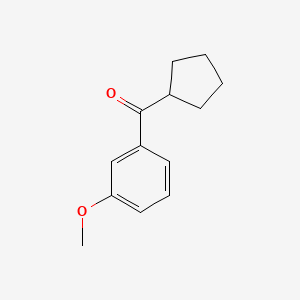

Cyclopentyl 3-methoxyphenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIRSHXGEOMEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481924 | |

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339549-67-6 | |

| Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Cyclopentyl 3-methoxyphenyl ketone" chemical properties

An In-depth Technical Guide to Cyclopentyl 3-methoxyphenyl ketone

Introduction

This compound, with the IUPAC name cyclopentyl-(3-methoxyphenyl)methanone, is an aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of forensic chemistry and toxicology.[1][2] Structurally, it comprises a cyclopentyl ring and a 3-methoxyphenyl group attached to a central carbonyl moiety.[1] While its direct applications are limited, its primary significance lies in its role as a key precursor in the synthesis of novel psychoactive substances (NPS), most notably methoxetamine (MXE), a structural analog of ketamine.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, reactivity, and safe handling of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and physical properties. The presence of the polar carbonyl group, the nonpolar cyclopentyl ring, and the methoxy-substituted aromatic ring results in a molecule with moderate polarity.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | cyclopentyl-(3-methoxyphenyl)methanone | [1][] |

| Synonyms | This compound | [1][] |

| CAS Number | 339549-67-6 | [1][4] |

| Molecular Formula | C13H16O2 | [1][] |

| Molecular Weight | 204.26 g/mol | [1][] |

| Boiling Point | 311.7 ± 15.0 °C (Predicted) | [][4] |

| Density | 1.076 g/cm³ | [][4][5] |

| Flash Point | 133.4 °C | [5] |

| Refractive Index | 1.538 | [5] |

| XLogP3 | 3.4 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] An alternative route involves the Grignard reaction between a cyclopentylmagnesium halide and 3-methoxybenzonitrile.[2][7][8]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis via Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.

Step 1: Reaction Setup

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane (CH₂Cl₂).

-

The flask is cooled in an ice bath to 0 °C.

Step 2: Addition of Reactants

-

A solution of cyclopentanecarbonyl chloride in dry dichloromethane is added dropwise to the stirred suspension of AlCl₃.

-

Following this, anisole is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

Step 3: Reaction Progression

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 4: Quenching and Workup

-

The reaction is carefully quenched by slowly pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

Step 5: Purification

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Simplified reaction pathway from this compound to Methoxetamine (MXE).

Safety and Handling

As of the current date, a specific, comprehensive safety data sheet (SDS) for this compound is not widely available. [9]Therefore, it is imperative to handle this compound with the standard precautions applied to new or uncharacterized chemical substances, following good laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [10][11][12]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. [10][12]Avoid contact with skin and eyes. [10][12]After handling, wash hands thoroughly. [10][11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [10][13]* First Aid:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. [9][12] * In case of eye contact: Rinse cautiously with water for several minutes. [9][12] * If inhaled: Move the person to fresh air. [9][12] * If swallowed: Rinse mouth with water and seek medical attention. [9][13]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. [10][11][13]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

3M. (2024). Safety Data Sheet. Retrieved from [Link]

-

MOLBASE. (n.d.). cyclopentyl-(3-methoxyphenyl)methanone|339549-67-6. Retrieved from [Link]

-

Angene Chemical. (2026). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenyl Cyclopentyl Ketone. Retrieved from [Link]

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

Sources

- 1. This compound | C13H16O2 | CID 12239543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. This compound CAS#: 339549-67-6 [amp.chemicalbook.com]

- 5. cyclopentyl-(3-methoxyphenyl)methanone|339549-67-6 - MOLBASE Encyclopedia [m.molbase.com]

- 6. prepchem.com [prepchem.com]

- 7. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 8. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentyl-(3-methoxyphenyl)methanone

Introduction

Cyclopentyl-(3-methoxyphenyl)methanone, a notable aromatic ketone, holds significant interest within the realms of synthetic chemistry and drug discovery. Its structural motif, featuring a cyclopentyl ring linked to a methoxy-substituted phenyl group via a carbonyl bridge, makes it a valuable intermediate for the synthesis of more complex molecular architectures. A comprehensive understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and predict its behavior in various chemical and biological systems.

This technical guide provides a detailed overview of the known and predicted physicochemical properties of cyclopentyl-(3-methoxyphenyl)methanone. In the absence of extensive publicly available experimental data for certain parameters, this document furnishes robust, field-proven protocols for their determination, empowering researchers to characterize this compound with confidence. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

-

IUPAC Name: cyclopentyl-(3-methoxyphenyl)methanone

-

Synonyms: Cyclopentyl 3-methoxyphenyl ketone

-

CAS Number: 339549-67-6

-

Molecular Formula: C₁₃H₁₆O₂[1]

-

Molecular Weight: 204.26 g/mol

-

Chemical Structure:

-

SMILES: COC1=CC=CC(=C1)C(=O)C2CCCC2

-

InChI: InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3

-

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties of cyclopentyl-(3-methoxyphenyl)methanone. These values, derived from computational models, serve as valuable estimates for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 311.7 °C at 760 mmHg | [1] |

| Density | 1.076 g/cm³ | [1] |

| Flash Point | 133.4 °C | [1] |

| Refractive Index | 1.538 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.0681 | [1] |

Experimental Characterization Protocols

To complement the predicted data, this section provides detailed, step-by-step methodologies for the experimental determination of crucial physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for its determination.

Rationale for DSC: DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the precise determination of the onset and peak of the melting endotherm, providing a more detailed thermal profile than traditional melting point apparatus.

Caption: Workflow for Melting Point Determination using DSC.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of cyclopentyl-(3-methoxyphenyl)methanone into a clean aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This is crucial to prevent any loss of sample due to sublimation.

-

-

Instrument Setup and Execution:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Set the initial temperature to a value well below the anticipated melting point (e.g., 25°C) and allow the system to equilibrate.

-

Program the instrument to heat the sample at a controlled rate, typically 10°C per minute, to a temperature significantly above the expected melting point.

-

-

Data Analysis:

-

The resulting thermogram will show a distinct endothermic peak corresponding to the melting of the sample.

-

The onset temperature of this peak is generally reported as the melting point. The peak temperature provides additional information about the thermal event.

-

Solubility Determination by the Shake-Flask Method

Understanding a compound's solubility in various solvents is fundamental for its application in synthesis, purification, and formulation. The shake-flask method is a reliable technique for determining equilibrium solubility.

Rationale for Shake-Flask Method: This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a true measure of solubility at a given temperature.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of cyclopentyl-(3-methoxyphenyl)methanone to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane).

-

The presence of undissolved solid is essential to ensure a saturated solution.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C).

-

Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

After agitation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

-

Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Dilute the filtrate with a suitable solvent and determine the concentration of cyclopentyl-(3-methoxyphenyl)methanone using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The solubility is then expressed in units such as mg/mL or mol/L.

-

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of cyclopentyl-(3-methoxyphenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, and the aliphatic protons of the cyclopentyl ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The methoxy group protons should present as a sharp singlet around δ 3.8 ppm. The protons on the cyclopentyl ring will be observed as multiplets in the upfield region, typically between δ 1.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (downfield, ~δ 200 ppm), the aromatic carbons (δ 110-160 ppm), the methoxy carbon (~δ 55 ppm), and the aliphatic carbons of the cyclopentyl ring (upfield, ~δ 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong carbonyl (C=O) stretching vibration around 1680-1660 cm⁻¹, characteristic of an aryl ketone.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic cyclopentyl group just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

A prominent C-O stretching vibration for the methoxy group, typically in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound. Common fragmentation patterns for aryl ketones may involve cleavage at the carbonyl group, leading to fragment ions corresponding to the benzoyl and cyclopentyl moieties. One paper reports the synthesis of cyclopentyl-(3-methoxyphenyl)methanone and shows its mass spectrum.[2]

Safety and Handling

As a matter of good laboratory practice, cyclopentyl-(3-methoxyphenyl)methanone should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of significant exposure, consult a physician.

-

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Aromatic ketones can be combustible at elevated temperatures.

Conclusion

This technical guide has synthesized the available predicted data and provided comprehensive, actionable protocols for the experimental determination of the key physicochemical properties of cyclopentyl-(3-methoxyphenyl)methanone. For researchers and drug development professionals, a thorough characterization of this important chemical intermediate is a critical step in ensuring the success and reproducibility of their scientific endeavors. The methodologies and data presented herein provide a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

-

Hays, P. A., Casale, J. F., & Berrier, A. L. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Erowid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12239543, this compound. Retrieved from [Link]

-

Scribd. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Retrieved from [Link]

-

MOLBASE. (n.d.). cyclopentyl-(3-methoxyphenyl)methanone | 339549-67-6. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cyclopentyl 3-methoxyphenyl ketone (CAS: 339549-67-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

Cyclopentyl 3-methoxyphenyl ketone, registered under CAS number 339549-67-6, is a notable aryl ketone that has garnered significant attention within the scientific community, particularly in the realms of forensic science and medicinal chemistry.[1] Its primary significance lies in its role as a crucial precursor in the synthesis of methoxetamine (MXE), a potent dissociative anesthetic and a compound of interest in the study of novel psychoactive substances (NPS).[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its reactivity and analytical characterization. As Senior Application Scientists, our objective is to not only present established protocols but also to elucidate the underlying chemical principles that govern its synthesis and reactivity, thereby empowering researchers to make informed decisions in their laboratory endeavors.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, effective use in synthesis, and accurate characterization.

Structural and Chemical Identity

The molecular architecture of this ketone is characterized by a central carbonyl group linking a five-membered cyclopentyl ring and a methoxy-substituted phenyl ring at the meta position.[1] This structure dictates its reactivity, particularly at the carbonyl carbon and the alpha-carbon of the cyclopentyl ring.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for designing reaction conditions, purification procedures, and analytical methods.

| Property | Value | Source |

| Boiling Point | 311.7°C at 760 mmHg | [2][5] |

| Density | 1.076 g/cm³ | [2][5] |

| Flash Point | 133.4°C | [5] |

| Refractive Index | 1.538 | [5] |

| InChI | 1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 | [2][3] |

| InChIKey | XXIRSHXGEOMEHD-UHFFFAOYSA-N | [2][3] |

| SMILES | COC1=CC=CC(=C1)C(=O)C2CCCC2 | [2][3] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will explore two primary and logical synthetic routes: the Grignard reaction and Friedel-Crafts acylation.

Grignard Reaction: A Robust and Targeted Approach

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing our target ketone, this involves the nucleophilic attack of a cyclopentylmagnesium halide on an electrophilic carbonyl carbon of a 3-methoxybenzoyl derivative. A well-documented approach utilizes 3-methoxybenzonitrile as the electrophile.

The reaction proceeds via the formation of a cyclopentyl Grignard reagent, which then adds to the nitrile. The resulting imine intermediate is subsequently hydrolyzed to yield the desired ketone. This method is particularly effective as the intermediate imine salt is stable to further Grignard addition, thus preventing the formation of tertiary alcohol byproducts, a common issue when using esters or acyl chlorides with Grignard reagents.

Caption: Grignard synthesis of this compound.

The following protocol is adapted from the literature for the synthesis of this compound.[6]

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Cyclopentyl bromide

-

3-Methoxybenzonitrile

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.05 eq.) and a crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of cyclopentyl bromide (1.0 eq.) in anhydrous THF.

-

Add a small portion of the cyclopentyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Nitrile:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve 3-methoxybenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the cooled Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 72 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., EtOAc/Hexane, 1:10) to yield this compound as a colorless liquid.[6]

-

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[7]

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic. Proper cooling and controlled addition of the alkyl halide are crucial to prevent a runaway reaction.[7]

-

Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from any ignition sources.[7]

Friedel-Crafts Acylation: An Alternative Electrophilic Aromatic Substitution

Friedel-Crafts acylation is a classic method for forming aryl ketones through the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[8][9]

In this approach, anisole (methoxybenzene) would be acylated with cyclopentanecarbonyl chloride. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acyl chloride by forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich anisole ring. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the bulky cyclopentanecarbonyl group, the para-substituted product is expected to be the major isomer. To obtain the desired meta-substituted product, one would need to start with a different aromatic precursor or employ more advanced directing group strategies, which complicates this route for the specific synthesis of this compound. However, for the synthesis of the isomeric p-methoxyphenyl cyclopentyl ketone, this method is highly effective.

Caption: Friedel-Crafts acylation for the synthesis of an isomeric aryl ketone.

Materials:

-

Anisole

-

Cyclopentanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

-

Acylation:

-

Add a solution of cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred AlCl₃ suspension.

-

After the addition, add anisole (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

-

Lewis Acid Handling: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled with extreme care in a moisture-free environment.

-

Acyl Chloride: Cyclopentanecarbonyl chloride is a lachrymator and is corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The data presented below is based on published literature.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR (401 MHz, Chloroform-d):

-

δ 7.77 (ddd, J = 7.8, 1.6, 0.9 Hz, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 7.65 (dd, J = 2.6, 1.6 Hz, 1H): Aromatic proton ortho to the methoxy group.

-

δ 7.35 (t, J = 8.0 Hz, 1H): Aromatic proton para to the carbonyl group.

-

δ 7.08 (dd, J = 8.2, 2.6 Hz, 1H): Aromatic proton para to the methoxy group.

-

δ 3.85 (s, 3H): Protons of the methoxy group.

-

δ 3.69 (p, J = 7.9 Hz, 1H): Methine proton on the cyclopentyl ring alpha to the carbonyl group.

-

δ 1.98 – 1.57 (m, 8H): Methylene protons of the cyclopentyl ring.

¹³C NMR (101 MHz, Chloroform-d):

-

δ 202.7: Carbonyl carbon.

-

δ 159.9: Aromatic carbon attached to the methoxy group.

-

δ 138.5: Aromatic carbon attached to the carbonyl group.

-

δ 129.6, 121.2, 119.2, 112.9: Aromatic carbons.

-

δ 55.5: Methoxy carbon.

-

δ 46.6: Methine carbon of the cyclopentyl ring alpha to the carbonyl.

-

δ 30.2, 26.4: Methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

ν_max = 1678 cm⁻¹: Strong absorption characteristic of a conjugated ketone (C=O stretch).

-

ν_max = 1038 cm⁻¹: C-O stretching of the methoxy group.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

-

HRMS-ESI: m/z calculated for C₁₃H₁₆O₂ [M+H]⁺ 205.1223, found 205.1222.[6]

Reactivity and Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of methoxetamine (MXE).[1]

Synthesis of Methoxetamine

The conversion of the ketone to MXE involves a two-step process that highlights the reactivity of the alpha-carbon to the carbonyl group.

Caption: Synthetic pathway from the ketone to methoxetamine (MXE).

-

Alpha-Bromination: The ketone is first brominated at the alpha-position of the cyclopentyl ring. This reaction typically proceeds via an enol or enolate intermediate and is a standard transformation for ketones.[5]

-

Reaction with Ethylamine and Rearrangement: The resulting α-bromo ketone is then reacted with ethylamine to form a Schiff's base, which upon heating, undergoes a rearrangement to form the final methoxetamine product.[2][5]

Significance for Drug Development Professionals

For researchers in drug development and forensic chemistry, understanding the synthesis and characterization of this compound is crucial for several reasons:

-

Monitoring of Illicit Drug Synthesis: The presence of this ketone can be an indicator of clandestine methoxetamine production.

-

Development of Analytical Standards: Pure samples of the ketone are required as analytical standards for its detection in forensic samples.

-

Understanding Structure-Activity Relationships: As a precursor to a psychoactive compound, studying its structure and reactivity provides insights into the broader class of arylcyclohexylamines.

While its primary known application is in the synthesis of MXE, the functionalized cyclopentyl ketone scaffold is of interest in medicinal chemistry for the development of novel therapeutic agents, as the cyclopentyl group can impart favorable pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest due to its pivotal role as a synthetic precursor. This guide has provided a detailed technical overview of its chemical properties, robust synthesis protocols with an emphasis on the underlying chemical principles and safety considerations, comprehensive spectroscopic characterization, and its primary application. For researchers and professionals in the fields of synthetic chemistry, forensic science, and drug development, a thorough understanding of this key intermediate is invaluable for both practical laboratory work and broader scientific context.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

RSC Publishing. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. [Link]

-

Erowid. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). [Link]

-

PubChem. This compound. [Link]

-

MOLBASE. cyclopentyl-(3-methoxyphenyl)methanone. [Link]

-

The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PrepChem.com. Synthesis of 4-Methoxyphenyl Cyclopentyl Ketone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. erowid.org [erowid.org]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. quora.com [quora.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

"Cyclopentyl 3-methoxyphenyl ketone" molecular structure and weight

An In-Depth Technical Guide to Cyclopentyl 3-methoxyphenyl ketone: Synthesis, Characterization, and Application

Introduction

This compound, with the IUPAC name cyclopentyl-(3-methoxyphenyl)methanone, is an aromatic ketone of significant interest, primarily within the fields of forensic chemistry and toxicology.[1] As a key intermediate, its principal relevance lies in its role as a direct precursor to the novel psychoactive substance (NPS) methoxetamine (MXE), a structural analog of the dissociative anesthetic ketamine.[1][2][3] Understanding the synthesis, properties, and reactivity of this ketone is therefore critical for law enforcement, forensic laboratories, and researchers monitoring the emergence of illicit designer drugs. This guide provides a comprehensive overview of the molecule, detailing its physicochemical properties, spectroscopic characterization, and established synthetic protocols from the perspective of a senior application scientist.

Compound Profile & Physicochemical Properties

The structural foundation of this molecule consists of a five-membered cyclopentyl ring and a methoxy-substituted phenyl ring, linked by a central ketone functional group.[1] This arrangement dictates its physical and chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [2][][5][6] |

| Molecular Weight | 204.26 g/mol | [2][][5][7] |

| IUPAC Name | cyclopentyl-(3-methoxyphenyl)methanone | [][7] |

| CAS Number | 339549-67-6 | [][5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 311.7 ± 15.0 °C (at 760 mmHg, Predicted) | [] |

| Density | 1.076 g/cm³ (Predicted) | [] |

| SMILES | COC1=CC=CC(=C1)C(=O)C2CCCC2 | [] |

| InChIKey | XXIRSHXGEOMEHD-UHFFFAOYSA-N | [] |

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques. Data obtained from the synthesis of an analytical standard provides a reliable reference for characterization.[2]

-

¹H NMR (401 MHz, Chloroform-d): δ 7.69 (d, J = 7.7 Hz, 1H), 7.57 (s, 1H), 7.37 (t, J = 7.9 Hz, 1H), 7.08 (dd, J = 8.2, 2.6 Hz, 1H), 3.85 (s, 3H), 3.69 (p, J = 7.9 Hz, 1H), 1.98 – 1.83 (m, 4H), 1.79 – 1.57 (m, 4H).[2]

-

¹³C NMR (101 MHz, Chloroform-d): δ 202.7, 159.9, 138.5, 129.6, 121.2, 119.2, 112.9, 55.5, 46.6, 30.2, 26.4.[2]

-

Infrared (IR) Spectroscopy (ATR, cm⁻¹): Key stretches include νmax = 1678 (C=O, ketone) and 1038 (C-O, ether).[2]

-

High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₃H₁₆O₂ [M+H]⁺ 205.1223, found 205.1222.[2]

Synthesis Methodologies

The synthesis of this compound is most effectively achieved via a Grignard reaction. This approach offers high specificity for the desired meta-substituted isomer, a result not readily achievable with other methods like Friedel-Crafts acylation.

Discussion of Synthetic Strategy

The choice of a Grignard reaction is a deliberate one, driven by the need for regiochemical control. An alternative, the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclopentanecarbonyl chloride, would overwhelmingly favor substitution at the para position due to the ortho-, para-directing nature of the methoxy group and steric hindrance at the ortho position.[8][9] To obtain the meta isomer, the synthetic strategy must circumvent this electronic preference. The Grignard reaction, which involves the nucleophilic attack of a pre-formed cyclopentylmagnesium halide on the electrophilic carbon of 3-methoxybenzonitrile, provides a direct and reliable route to the target molecule.[2][3]

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is adapted from established literature for the synthesis of an analytical standard.[2]

Core Principle: This reaction involves the formation of a Grignard reagent from cyclopentyl bromide, which then acts as a potent nucleophile. This reagent attacks the nitrile carbon of 3-methoxybenzonitrile. A subsequent acidic workup hydrolyzes the intermediate imine to yield the desired ketone.

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.05 eq) and a catalytic amount of iodine in dry tetrahydrofuran (THF).

-

Add a solution of cyclopentyl bromide (1.0 eq) in dry THF dropwise to the magnesium suspension.

-

The reaction is initiated, often evidenced by a color change and gentle reflux. The mixture is then heated under reflux for 1 hour to ensure complete formation of the Grignard reagent (cyclopentylmagnesium bromide).

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 3-methoxybenzonitrile (0.95 eq) in dry THF dropwise to the cooled Grignard solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an extended period (e.g., 72 hours) to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Dilute the mixture with water and perform an extraction with a suitable organic solvent, such as diethyl ether (Et₂O), multiple times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product is then purified using flash column chromatography (e.g., Ethyl Acetate/Hexane gradient) to yield cyclopentyl-(3-methoxyphenyl)methanone as a pure, colorless liquid.[2]

-

Causality and Self-Validation:

-

Anhydrous Conditions: The use of flame-dried glassware, dry solvents, and an inert atmosphere is critical. Grignard reagents are highly basic and react readily with protic sources like water, which would quench the reagent and halt the reaction.[10]

-

Reaction Quenching: The use of saturated NH₄Cl provides a mild acidic quench to hydrolyze the magnesium alkoxide intermediate without causing unwanted side reactions that a strong acid might induce.

-

Purification: Flash chromatography is essential to separate the final ketone product from unreacted starting materials and any potential side products, ensuring high purity of the final compound. The purity can be validated by the spectroscopic methods detailed previously.

Caption: Grignard synthesis workflow for this compound.

Chemical Reactivity and Application

The primary documented application of this compound is its use as the penultimate intermediate in the synthesis of methoxetamine (MXE).[3] This transformation highlights the key reactivity of the molecule at the carbon alpha to the ketone.

Pathway to Methoxetamine

-

Alpha-Bromination: The ketone is first brominated at the alpha-position on the cyclopentyl ring. This reaction typically utilizes a brominating agent like N-bromosuccinimide (NBS) or elemental bromine, often under acidic conditions, to form (1-bromocyclopentyl)(3-methoxyphenyl)methanone. This step transforms the relatively unreactive alpha-carbon into a good electrophilic site.

-

Schiff Base Formation and Rearrangement: The resulting alpha-bromo ketone is then reacted with ethylamine. This initially forms a Schiff base (imine) with the ketone's carbonyl group. The reaction mixture is then heated, which induces a Favorskii-like rearrangement, ultimately leading to the formation of methoxetamine.[3]

This synthetic pathway is significant because it is analogous to the synthesis of ketamine, demonstrating a common strategy in the clandestine production of designer drugs.[3]

Caption: Reaction pathway from the ketone to Methoxetamine (MXE).

Conclusion

This compound is a well-defined chemical intermediate whose primary significance is tied to its role in the synthesis of the psychoactive substance methoxetamine. Its synthesis is reliably achieved through a Grignard reaction with 3-methoxybenzonitrile, a method that provides essential regiochemical control. The characterization data, including NMR and mass spectrometry, provide a clear fingerprint for its identification. For researchers, forensic scientists, and drug development professionals, a thorough understanding of this ketone's chemistry serves as a critical tool for tracking and identifying the synthesis of emerging designer drugs.

References

-

Zuba, D., Adamowicz, P., & Sekuła, K. (2014). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12239543, this compound. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 339549-67-6). Retrieved from [Link]

-

De Paoli, G., et al. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 10-17. [Link]

-

Studylib.net. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. erowid.org [erowid.org]

- 5. Page loading... [guidechem.com]

- 6. This compound,(CAS# 339549-67-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. This compound | C13H16O2 | CID 12239543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. condor.depaul.edu [condor.depaul.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Cyclopentyl-(3-methoxyphenyl)methanone

Abstract

This technical guide provides a comprehensive overview of cyclopentyl-(3-methoxyphenyl)methanone, a significant aryl ketone intermediate in the synthesis of various organic compounds, most notably the dissociative anesthetic methoxetamine. This document delves into the compound's chemical and physical properties, detailed synthetic protocols for its preparation via Friedel-Crafts acylation and Grignard reaction, and a thorough analysis of its spectroscopic characteristics. The guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Aryl Ketones

Aryl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl or aryl substituent. This structural motif is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a wide array of more complex molecules. The reactivity of the carbonyl group, coupled with the electronic and steric influences of the aromatic ring, allows for a diverse range of chemical transformations. Cyclopentyl-(3-methoxyphenyl)methanone (Figure 1) is a prime example of this class, embodying the chemical characteristics that make aryl ketones valuable intermediates in multi-step syntheses. Its structure, featuring a cyclopentyl ring and a methoxy-substituted phenyl group, presents a unique combination of aliphatic and aromatic properties, influencing its reactivity and potential applications. The primary documented significance of this compound lies in its role as a direct precursor to methoxetamine, a ketamine analog.[1][2][3]

Figure 1. Chemical Structure of cyclopentyl-(3-methoxyphenyl)methanone

Figure 1. Chemical Structure of cyclopentyl-(3-methoxyphenyl)methanone

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The table below summarizes the key physicochemical data for cyclopentyl-(3-methoxyphenyl)methanone.

| Property | Value | Source |

| IUPAC Name | cyclopentyl-(3-methoxyphenyl)methanone | PubChem |

| Molecular Formula | C₁₃H₁₆O₂ | PubChem |

| Molecular Weight | 204.26 g/mol | PubChem |

| CAS Number | 339549-67-6 | PubChem |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |

| Boiling Point | 311.7 °C at 760 mmHg | MOLBASE |

| Density | 1.076 g/cm³ | MOLBASE |

| Flash Point | 133.4 °C | MOLBASE |

| Refractive Index | 1.538 | MOLBASE |

Synthetic Methodologies

The synthesis of cyclopentyl-(3-methoxyphenyl)methanone can be efficiently achieved through two primary and well-established organic reactions: Friedel-Crafts acylation and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[4][5][6] In this case, anisole (methoxybenzene) is acylated using cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-directing activator, meaning the cyclopentanecarbonyl group will primarily add to the positions ortho and para to the methoxy group. Due to steric hindrance from the methoxy group, the para-substituted product, (4-methoxyphenyl)(cyclopentyl)methanone, is generally favored. To obtain the desired meta-isomer, one would need to start with a meta-directing substituted benzene or employ a more complex synthetic strategy. For the synthesis of cyclopentyl-(3-methoxyphenyl)methanone via this route, 3-bromoanisole could be a suitable starting material, followed by a subsequent reaction to introduce the cyclopentanecarbonyl group.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Adapted for Cyclopentanecarbonyl Chloride)

Materials:

-

Anisole (anhydrous)

-

Cyclopentanecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Concentrated Hydrochloric Acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Electrophilic Aromatic Substitution: To the resulting acylium ion complex, add a solution of anhydrous anisole (1.2 equivalents) in anhydrous dichloromethane dropwise, keeping the temperature at 0 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Grignard Reaction with 3-Methoxybenzonitrile

The Grignard reaction offers an alternative and effective route to cyclopentyl-(3-methoxyphenyl)methanone.[7][8][9] This method involves the preparation of a cyclopentylmagnesium halide (a Grignard reagent) from a cyclopentyl halide (e.g., bromocyclopentane) and magnesium metal. This highly nucleophilic Grignard reagent then attacks the electrophilic carbon of the nitrile group in 3-methoxybenzonitrile. The resulting imine intermediate is subsequently hydrolyzed with aqueous acid to yield the desired ketone. This method is particularly advantageous for producing the meta-isomer directly.

Caption: Grignard Reaction Workflow.

Experimental Protocol: Grignard Synthesis

Materials:

-

Bromocyclopentane

-

Magnesium turnings (activated)

-

Iodine crystal (for activation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3-Methoxybenzonitrile

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Standard laboratory glassware for Grignard reactions (flame-dried)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether or THF. Add a few drops of bromocyclopentane (1.1 equivalents) to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining bromocyclopentane, diluted in the anhydrous solvent, dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 3-methoxybenzonitrile (1.0 equivalent) in the anhydrous solvent dropwise with vigorous stirring.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This will hydrolyze the intermediate imine to the ketone.

-

Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the cyclopentyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.3 | m | 3H | Aromatic protons (H-2, H-4, H-6) | Deshielded by the electron-withdrawing carbonyl group. |

| ~7.1 | m | 1H | Aromatic proton (H-5) | Less deshielded than other aromatic protons. |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) | Characteristic singlet for a methoxy group. |

| ~3.7 | p | 1H | Methine proton of cyclopentyl group | Deshielded due to proximity to the carbonyl group. |

| ~1.9 - 1.6 | m | 8H | Methylene protons of cyclopentyl group | Complex multiplet for the remaining cyclopentyl protons. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~160 | C-OCH₃ (aromatic) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138 | C-C=O (aromatic) | Quaternary aromatic carbon attached to the carbonyl group. |

| ~129 | C-H (aromatic) | Aromatic methine carbons. |

| ~121 | C-H (aromatic) | |

| ~119 | C-H (aromatic) | |

| ~113 | C-H (aromatic) | |

| ~55 | -OCH₃ | Carbon of the methoxy group. |

| ~46 | C-H (cyclopentyl) | Methine carbon of the cyclopentyl group adjacent to the carbonyl. |

| ~30 | CH₂ (cyclopentyl) | Methylene carbons of the cyclopentyl group. |

| ~26 | CH₂ (cyclopentyl) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (cyclopentyl) |

| ~1680 | Strong, Sharp | C=O stretch (aryl ketone) |

| ~1600, ~1580 | Medium-Weak | C=C aromatic ring stretches |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1040 | Medium | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry

The mass spectrum of cyclopentyl-(3-methoxyphenyl)methanone has been reported in the context of methoxetamine synthesis.[1] The fragmentation pattern is consistent with the structure of an aryl ketone.

-

Molecular Ion (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 135: [M - C₅H₉]⁺, corresponding to the loss of the cyclopentyl radical, forming the stable 3-methoxybenzoyl cation. This is often the base peak.

-

m/z = 107: [C₇H₇O]⁺, resulting from further fragmentation of the 3-methoxybenzoyl cation.

-

m/z = 77: [C₆H₅]⁺, corresponding to the phenyl cation.

-

m/z = 69: [C₅H₉]⁺, the cyclopentyl cation.

-

Reactivity and Applications

The primary documented application of cyclopentyl-(3-methoxyphenyl)methanone is as a key intermediate in the synthesis of methoxetamine (MXE).[1][3][12] Methoxetamine is a dissociative anesthetic and a designer drug that is structurally related to ketamine. The synthesis of methoxetamine from cyclopentyl-(3-methoxyphenyl)methanone typically involves an alpha-bromination of the ketone followed by reaction with ethylamine and subsequent rearrangement.

Beyond this specific application, aryl cyclopentyl ketones are valuable building blocks in organic synthesis.[13][14] The carbonyl group can undergo a variety of reactions, including:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, cyclopentyl(3-methoxyphenyl)methanol, using reducing agents such as sodium borohydride. This alcohol can then be used in further synthetic transformations.

-

Oxidation: While the ketone itself is resistant to oxidation, the adjacent methylene groups of the cyclopentyl ring can be functionalized under specific conditions.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

The presence of the methoxy-substituted aromatic ring also allows for further functionalization through electrophilic aromatic substitution, although the carbonyl group is deactivating.

Conclusion

Cyclopentyl-(3-methoxyphenyl)methanone is a structurally interesting and synthetically useful aryl ketone. Its preparation is readily achievable through standard organic transformations such as the Friedel-Crafts acylation and the Grignard reaction. While its most prominent role to date is as a precursor in the synthesis of methoxetamine, its chemical properties make it a potentially valuable intermediate for the synthesis of a broader range of complex organic molecules. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a solid foundation for its use in research and development.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemical Reviews. (2021). Synthesis of Chiral Cyclopentenones. ACS Publications. Retrieved from [Link]

-

Erowid. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Erowid. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

RSC Publishing. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentyl 3-methoxyphenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). cyclopentyl-(3-methoxyphenyl)methanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (2016). From "Special K" to "Special M": The Evolution of the Recreational Use of Ketamine and Methoxetamine. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxetamine. Retrieved from [Link]

Sources

- 1. erowid.org [erowid.org]

- 2. researchgate.net [researchgate.net]

- 3. Methoxetamine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. Cyclopentenone synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cyclopentanone synthesis [organic-chemistry.org]

- 13. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Discovery and synthesis history of methoxetamine precursors

An In-depth Technical Guide to the Discovery and Synthesis of Methoxetamine Precursors

Introduction

Methoxetamine (MXE), chemically known as (R/S)-2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone, is a dissociative hallucinogen of the arylcyclohexylamine class.[1] Unlike its well-known relatives, phencyclidine (PCP) and ketamine, which were initially developed as pharmaceutical anesthetics, methoxetamine was engineered specifically as a designer drug for grey market distribution.[1][2] It emerged in 2010, marketed as a ketamine replacement with a modified effects profile, purportedly designed to enhance antidepressant properties.[1][3]

This guide provides a comprehensive technical overview of the historical context, discovery, and synthetic pathways of methoxetamine, with a core focus on the chemistry of its precursors. We will explore the lineage of the arylcyclohexylamine class, dissect the primary synthetic routes to MXE, and present detailed experimental protocols, offering a causal explanation for the methodological choices involved. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the chemical genesis of this significant psychoactive substance.

Historical Lineage: The Arylcyclohexylamine Class

The development of methoxetamine is rooted in over a century of research into the arylcyclohexylamine chemical class. These compounds are structurally defined by a cyclohexylamine unit with an aryl group attached geminally to the amine function.[4]

The scientific record of this class begins with the synthesis of 1-phenylcyclohexan-1-amine (PCA) in 1907. However, the anesthetic potential of the class was not recognized until the investigation of phencyclidine (PCP) by the pharmaceutical company Parke-Davis in the 1950s.[4][5] PCP was found to be a potent anesthetic, but its clinical use was hampered by a high incidence of prolonged emergent delirium and psychosis.[6]

This led to further research aimed at finding a safer alternative, culminating in the synthesis of ketamine in 1962. Ketamine presented a similar dissociative anesthetic profile but with a shorter duration of action and a more manageable psychological emergence, leading to its approval for medical use in 1970.[4][6] The intensive investigation by Parke-Davis and subsequent clandestine exploration by underground chemists expanded the class, exploring modifications to the aryl ring, the amine substituent, and the cyclohexyl ring to modulate potency and effects.[4][7]

Diagram: General Structure of Arylcyclohexylamines

The following diagram illustrates the foundational structure of the arylcyclohexylamine class, highlighting the key components that are modified to create derivatives like PCP, ketamine, and methoxetamine.

Caption: Key stages in the synthesis of methoxetamine from its precursors.

Table: Key Precursors and Intermediates

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 3-Methoxybenzonitrile | C₈H₇NO | 133.15 | Starting Material (Aryl Source) |

| Cyclopentylmagnesium Bromide | C₅H₉BrMg | 169.34 | Starting Material (Grignard Reagent) |

| 3-Methoxyphenyl Cyclopentyl Ketone | C₁₃H₁₆O₂ | 204.26 | Intermediate 1 |

| α-Bromo-3-methoxyphenyl cyclopentyl ketone | C₁₃H₁₅BrO₂ | 283.16 | Intermediate 2 (Key Precursor) |

| Ethylamine | C₂H₇N | 45.08 | Reagent (Amine Source) |

Experimental Protocol: Synthesis of Methoxetamine

The following protocol is a generalized representation based on analogous procedures for ketamine and methoxetamine synthesis described in the scientific literature. [8][9][10] Objective: To synthesize methoxetamine from 3-methoxybenzonitrile.

Materials:

-

3-Methoxybenzonitrile

-

Magnesium turnings

-

Cyclopentyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Bromine

-

Ethylamine solution

-

Hydrochloric acid

-

Sodium bicarbonate

-

Standard laboratory glassware, reflux condenser, dropping funnel, heating mantle, and extraction equipment.

Methodology:

Part A: Synthesis of 3-Methoxyphenyl Cyclopentyl Ketone

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous THF. A solution of cyclopentyl bromide in anhydrous THF is added dropwise via a dropping funnel. The reaction is initiated (sometimes with gentle heating or a crystal of iodine) and allowed to proceed until the magnesium is consumed. This creates the cyclopentylmagnesium bromide Grignard reagent.

-

Causality: The inert atmosphere and anhydrous conditions are essential to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen.

-

-

Reaction with Nitrile: The Grignard reagent solution is cooled in an ice bath. A solution of 3-methoxybenzonitrile in anhydrous THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature, then gently refluxed for several hours to ensure complete reaction.

-

Hydrolysis and Extraction: The reaction is cooled and carefully quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or saturated ammonium chloride). This hydrolyzes the intermediate imine salt to the desired ketone. The product is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 3-methoxyphenyl cyclopentyl ketone. Purification can be achieved via distillation or chromatography.

Part B: Synthesis of Methoxetamine

-

Alpha-Bromination: The ketone from Part A is dissolved in a suitable solvent (e.g., glacial acetic acid). Elemental bromine is added dropwise while stirring. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the crude α-bromo ketone.

-

Causality: The acidic solvent catalyzes the enolization of the ketone, which is the reactive species that undergoes bromination at the alpha-carbon.

-

-

Reaction with Ethylamine and Rearrangement: The crude α-bromo ketone is dissolved in a suitable solvent like benzene or toluene. An excess of ethylamine solution is added, and the mixture is heated to reflux for several hours.

-

Causality: The initial reaction is a nucleophilic substitution of the bromide by ethylamine, followed by condensation to form the Schiff's base. The application of heat provides the necessary activation energy for the subsequent ring expansion rearrangement, which is the thermodynamic driving force of this step.

-

-

Isolation and Purification: After the reaction is complete, the mixture is cooled. The methoxetamine product is typically in its free base form. It can be converted to its hydrochloride salt by treatment with hydrochloric acid, which facilitates precipitation and purification by recrystallization.

Regulatory Status of Precursors

Methoxetamine itself is a controlled substance in many jurisdictions, including being placed in Schedule I of the Controlled Substances Act in the United States and Schedule II under the UN Convention on Psychotropic Substances. [1][11][12]However, its immediate precursors are not always specifically scheduled. The starting materials, such as 3-methoxybenzonitrile, 3-methoxybromobenzene, and cyclopentyl bromide, are common laboratory reagents used in a wide range of legitimate chemical syntheses. [13]As such, they are not typically subject to the same stringent international controls as substances listed in the tables of the 1988 UN Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. [14]The Drug Enforcement Administration (DEA) has noted that methoxetamine is not an immediate precursor of any other substance already controlled under the CSA. [11]This highlights a common challenge for law enforcement, where the synthesis of a controlled substance proceeds from widely available, uncontrolled chemical building blocks.

Conclusion

The history of methoxetamine is a clear illustration of the evolution from pharmaceutical research to clandestine designer drug production. Its chemical lineage is firmly established in the pioneering work on arylcyclohexylamine anesthetics like PCP and ketamine. The synthesis of its precursors and the final molecule relies on well-understood, classical organic chemistry reactions, primarily a Grignard reaction to form a key ketone intermediate, followed by bromination and a thermally-induced ring expansion. An in-depth understanding of these precursor chemicals and synthetic pathways is essential for forensic chemists in identifying the substance and its manufacturing byproducts, and for regulatory bodies seeking to monitor the flow of chemicals that can be diverted for illicit synthesis.

References

-

Methoxetamine - Wikipedia. (n.d.). Retrieved from Google Search. [1]2. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Publishing. (2017, December 18). Retrieved from Google Search. [15]3. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed. (2016, May 4). Retrieved from Google Search. [16]4. Arylcyclohexylamine - Wikipedia. (n.d.). Retrieved from Google Search. [4]5. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral - Semantic Scholar. (2017, December 18). Retrieved from Google Search. [17]6. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Publishing. (2017, December 18). Retrieved from Google Search. [18]7. The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ) - Semantic Scholar. (2012). Retrieved from Google Search. [19]8. Methoxetamine (MXE) - ECDD Repository. (n.d.). Retrieved from Google Search. [20]9. Methoxetamine: A foe or friend? - PubMed. (2018, October 24). Retrieved from Google Search. [3]10. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed. (2021, August 10). Retrieved from Google Search. [21]11. Arylcyclohexylamines - Tripsitter. (n.d.). Retrieved from Google Search. [7]12. Methoxetamine - TripSit Wiki. (2018, November 7). Retrieved from Google Search. [2]13. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral - ResearchGate. (2017, December 9). Retrieved from Google Search. [22]14. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) - Scribd. (n.d.). Retrieved from Google Search. [23]15. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine) - Erowid. (n.d.). Retrieved from Google Search. [8]16. Arylcyclohexylamines – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from Google Search. [5]17. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral - RSC Publishing. (2017, December 18). Retrieved from Google Search. [24]18. -Synthetic route for methoxetamine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from Google Search. [9]19. Full article: Methoxetamine: a novel ketamine analog and growing health-care concern. (n.d.). Retrieved from Google Search. [25]20. The Ketamine Analog Methoxetamine: A New Designer Drug to Threaten Military Readiness. (n.d.). Retrieved from Google Search. [26]21. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - NIH. (n.d.). Retrieved from Google Search. [27]22. Schedules of Controlled Substances: Placement of Methoxetamine (MXE) in Schedule I - Federal Register. (2021, December 7). Retrieved from Google Search. [11]23. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (2022, December 8). Retrieved from Google Search. [6]24. From “Special K” to “Special M”: The Evolution of the Recreational Use of Ketamine and Methoxetamine - NIH. (n.d.). Retrieved from Google Search. [28]25. MXE Synthesis? : r/researchchemicals - Reddit. (2014, November 17). Retrieved from Google Search. [29]26. Schedules of Controlled Substances: Placement of Methoxetamine (MXE) in Schedule I. (2022, June 6). Retrieved from Google Search. [12]27. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed. (n.d.). Retrieved from Google Search. [30]28. 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone - ChemicalBook. (n.d.). Retrieved from Google Search. [13]29. precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list - unodc. (n.d.). Retrieved from Google Search.

Sources

- 1. Methoxetamine - Wikipedia [en.wikipedia.org]

- 2. wiki.tripsit.me [wiki.tripsit.me]

- 3. Methoxetamine: A foe or friend? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tripsitter.com [tripsitter.com]

- 8. erowid.org [erowid.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Federal Register :: Schedules of Controlled Substances: Placement of Methoxetamine (MXE) in Schedule I [federalregister.gov]

- 12. Federal Register :: Schedules of Controlled Substances: Placement of Methoxetamine (MXE) in Schedule I [federalregister.gov]

- 13. 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone [chemicalbook.com]

- 14. unodc.org [unodc.org]

- 15. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10893A [pubs.rsc.org]

- 19. [PDF] The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ) | Semantic Scholar [semanticscholar.org]

- 20. ecddrepository.org [ecddrepository.org]

- 21. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]